![molecular formula C36H44O8P4 B12611826 Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane CAS No. 877128-32-0](/img/structure/B12611826.png)
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetraphosphetane core with four 2-(methoxymethoxy)-5-methylphenyl groups attached, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane typically involves the reaction of tetraphosphetane with 2-(methoxymethoxy)-5-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable nucleophile.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular pathways, including catalytic cycles in organic synthesis and biochemical processes in biological systems. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(2-methoxyethyl) orthosilicate: Similar in having multiple methoxy groups but differs in the central atom and overall structure.
Tetrakis(hydroxymethyl)glycoluril: Shares the tetrakis structure but has different functional groups and applications.
Tetrakis(propargylisocyanide) copper(I) complex: Similar in having a tetrakis structure but involves different ligands and metal coordination.
Uniqueness
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is unique due to its specific combination of methoxymethoxy and methylphenyl groups attached to a tetraphosphetane core
Properties
CAS No. |
877128-32-0 |
|---|---|
Molecular Formula |
C36H44O8P4 |
Molecular Weight |
728.6 g/mol |
IUPAC Name |
1,2,3,4-tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane |
InChI |
InChI=1S/C36H44O8P4/c1-25-9-13-29(41-21-37-5)33(17-25)45-46(34-18-26(2)10-14-30(34)42-22-38-6)48(36-20-28(4)12-16-32(36)44-24-40-8)47(45)35-19-27(3)11-15-31(35)43-23-39-7/h9-20H,21-24H2,1-8H3 |
InChI Key |
MCOFUINCGVHGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCOC)P2P(P(P2C3=C(C=CC(=C3)C)OCOC)C4=C(C=CC(=C4)C)OCOC)C5=C(C=CC(=C5)C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
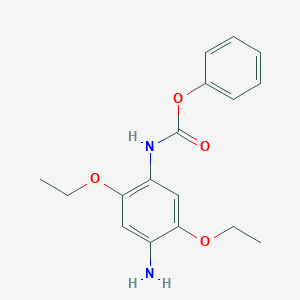

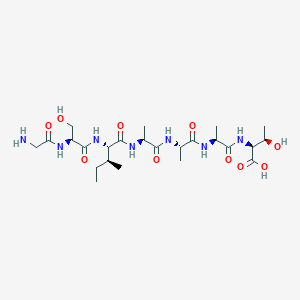
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
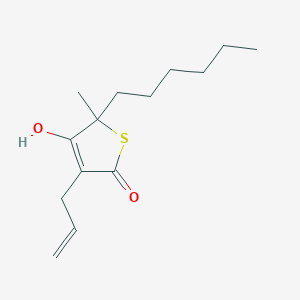
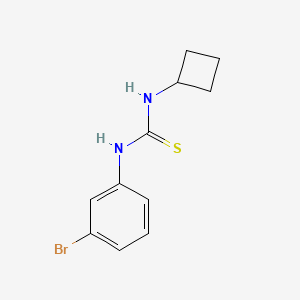
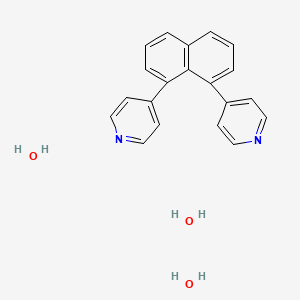
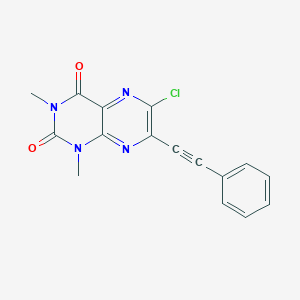
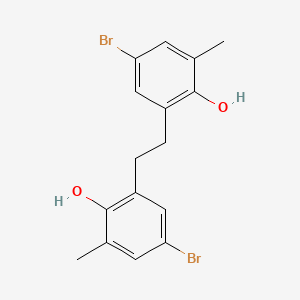
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)

